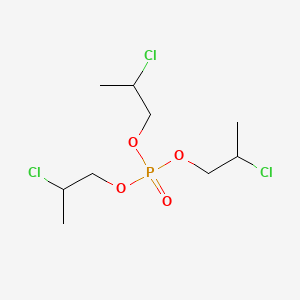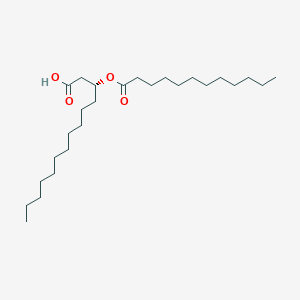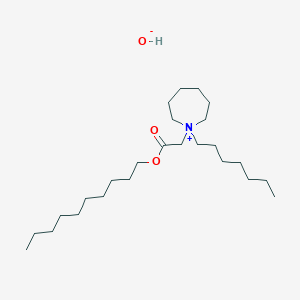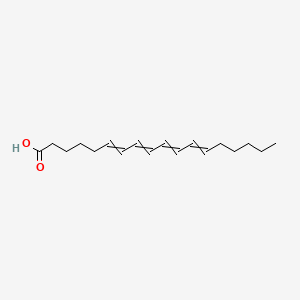
トリス(2-クロロプロピル)ホスフェート
説明
Tris(2-chloropropyl) phosphate (TCPP) is an organophosphate flame retardant and plasticizer used in a wide variety of consumer products. It is known to be a neurotoxin, and it has been linked to a variety of adverse health effects, including reproductive and developmental toxicity, endocrine disruption, and cancer. Despite its toxicity, TCPP is still widely used in consumer products, including furniture, electronics, and other items.
科学的研究の応用
ポリウレタンフォームの難燃性
TCPPは、ポリウレタンフォームの難燃剤として広く使用されています。 これは、剛性フォームとスプレーフォームの両方を含む、建物の断熱材の燃焼性に関する基準を満たすのに役立ちます {svg_1}。ポリウレタンフォームへのTCPPの添加は、その耐火性を大幅に向上させ、建設および家具での使用をより安全なものにします。
テキスタイル防水剤としての使用
マイナーな用途ではありますが、TCPPはテキスタイル防水スプレーで使用されています {svg_2}。その特性は、水をはじくバリアを作成するのに役立ち、それによりファブリックを湿気から保護します。この用途は、特に屋外用衣料や装備に役立ちます。
柔軟なフォームの難燃性
剛性フォームでの使用と同様に、TCPPは自動車の座席や家具に使用される柔軟なポリウレタンフォームにも添加されます {svg_3}。この用途により、車両や住宅で使用される材料が火災の広がりを遅らせ、緊急時に貴重な脱出時間を提供します。
環境汚染評価
TCPPの環境への影響は、淡水および海洋の微細藻類を使用して調査されています。 これらの生物は、汚染を評価し、TCPPの水生生態系への影響を理解するための実験ツールとして役立ちます {svg_4}.
その他のポリマーの難燃性
ポリウレタンに加えて、TCPPはポリエステル樹脂、ポリアクリレート、セルロース誘導体で使用されています {svg_5}。エチルセルロース、ニトロセルロース、セルロースアセテートなどの材料は、TCPPの難燃性から恩恵を受け、さまざまなポリマーベースの製品への用途を拡大しています。
環境モニタリングのための分析方法
水や有機溶媒への溶解性など、TCPPの物理的および化学的特性は、環境モニタリングのための分析方法の開発において興味深い対象となっています {svg_6}。GC/MSなどの手法は、環境試料中のTCPPを検出および定量するために使用され、その分布と影響の研究に役立ちます。
作用機序
Target of Action
Tris(2-chloropropyl) phosphate is a chlorinated organophosphate flame retardant . It is commonly added to polyurethane foams and minor amounts are used in PVC and EVA . The primary targets of Tris(2-chloropropyl) phosphate are these materials, where it acts as a flame retardant.
Mode of Action
The mode of action of Tris(2-chloropropyl) phosphate involves both solid phase and gas phase mechanisms . As a flame retardant, it works in the solid phase of burning materials . When heated, the phosphorus in the compound reacts to give a polymeric form of phosphoric acid . This reaction helps to suppress the spread of fire.
Biochemical Pathways
In terms of biochemical pathways, Tris(2-chloropropyl) phosphate is mainly degraded via phosphoester bond hydrolysis . This degradation process results in the production of bis (2-chloropropyl) phosphate and mono-chloropropyl phosphate . This degradation pathway provides insights into the potential mechanism of Tris(2-chloropropyl) phosphate microbial degradation .
Pharmacokinetics
Its physical and chemical properties suggest that it is a semi-volatile organic compound . It has a molecular weight of 327.570 g·mol −1 , and it is soluble in water .
Result of Action
The result of Tris(2-chloropropyl) phosphate’s action is the suppression of fire in the materials to which it is added. On a molecular level, it causes disturbance in cell growth/division and gene expression, energy and material metabolism, signal transduction, defense and cytoskeleton . It also induces a hormesis effect in L02 cells .
Action Environment
Tris(2-chloropropyl) phosphate can be released into the environment through volatilization, abrasion, and dissolution in addition to direct contact with dust and surfaces . It has been detected in drinking, ground, and surface waters, sediment, household dust, indoor air, and marine food sources . Exposure can occur from dermal, oral or inhalation routes .
生化学分析
Biochemical Properties
Tris(2-chloropropyl) phosphate plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, affecting their normal functions. For instance, Tris(2-chloropropyl) phosphate has been shown to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . This inhibition leads to the accumulation of acetylcholine in synapses, disrupting normal neurotransmission. Additionally, Tris(2-chloropropyl) phosphate interacts with proteins involved in oxidative stress responses, potentially leading to cellular damage .
Cellular Effects
Tris(2-chloropropyl) phosphate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Tris(2-chloropropyl) phosphate can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Moreover, Tris(2-chloropropyl) phosphate has been found to induce oxidative stress in cells, resulting in increased production of reactive oxygen species (ROS) and subsequent cellular damage . These effects can impair cell function and viability, potentially leading to adverse health outcomes.
Molecular Mechanism
The molecular mechanism of Tris(2-chloropropyl) phosphate involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, Tris(2-chloropropyl) phosphate binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and leading to its accumulation in synapses . This binding interaction disrupts normal neurotransmission and can result in neurotoxic effects. Additionally, Tris(2-chloropropyl) phosphate can modulate the expression of genes involved in oxidative stress responses, further contributing to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(2-chloropropyl) phosphate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Tris(2-chloropropyl) phosphate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to Tris(2-chloropropyl) phosphate can lead to cumulative effects on cellular function, including increased oxidative stress and impaired cell viability . These long-term effects highlight the importance of considering the duration of exposure when assessing the potential risks associated with Tris(2-chloropropyl) phosphate.
特性
IUPAC Name |
tris(2-chloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSAMFYSUBAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(OCC(C)Cl)OCC(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027615 | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6145-73-9 | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fyrol pcf | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(2-chloropropyl)phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-chloro-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2-CHLOROPROPYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N90B627VHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)


![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)






![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)

